molecular formula C12H9F3N2OS B269525 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine

Número de catálogo B269525
Peso molecular: 286.27 g/mol
Clave InChI: AJGXZYXSVJUKBU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of protein kinase B (PKB/Akt) and has been extensively studied for its potential use in cancer therapy.

Mecanismo De Acción

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine inhibits the activity of protein kinase B (PKB/Akt) by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which include a variety of proteins involved in cell survival, proliferation, and metabolism. Inhibition of PKB/Akt activity leads to the induction of apoptosis in cancer cells and to the sensitization of these cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of other kinases, including glycogen synthase kinase 3 (GSK3) and p70S6 kinase, which are involved in a variety of cellular processes. It has also been shown to inhibit the growth of other types of cancer cells, including breast, lung, and prostate cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine in lab experiments is its potent inhibitory activity against PKB/Akt. This allows researchers to study the effects of PKB/Akt inhibition on various cellular processes and to test the efficacy of this compound in cancer therapy. One limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several future directions for research on 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine. One direction is to study the effects of this compound on other types of cancer cells and to determine the optimal dosing and administration regimens for its use in cancer therapy. Another direction is to study the effects of this compound on other signaling pathways that are involved in cancer development and progression. Finally, there is a need to develop more potent and selective inhibitors of PKB/Akt that can be used in cancer therapy with fewer side effects.

Aplicaciones Científicas De Investigación

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of protein kinase B (PKB/Akt), a key signaling molecule that promotes cell survival and proliferation. Inhibition of PKB/Akt activity has been shown to induce apoptosis (programmed cell death) in cancer cells and to sensitize them to chemotherapy and radiation therapy.

Propiedades

Nombre del producto

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine

Fórmula molecular

C12H9F3N2OS

Peso molecular

286.27 g/mol

Nombre IUPAC

2-methylsulfanyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine

InChI

InChI=1S/C12H9F3N2OS/c1-19-11-16-6-5-10(17-11)18-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3

Clave InChI

AJGXZYXSVJUKBU-UHFFFAOYSA-N

SMILES

CSC1=NC=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F

SMILES canónico

CSC1=NC=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F

Origen del producto

United States

Synthesis routes and methods

Procedure details

In THF, a phenoxide was prepared from 3-(trifluoromethyl)phenol (4.54 g, 0.0187×1.5 mol) was mixed with NaH (1.12 g (ca. 60% in mineral oil), 0.0187×1.5 mol), and 4-chloro-2-(methylthio)pyrimidine (Compound No. VII-1) (3.0 g, 0.0187 mol) was added thereto and the mixture was refluxed for about 10 hours. The reaction solution was partitioned between ethyl acetate and aqueous saturated sodium hydrogen carbonate to separate an organic phase. The organic phase was washed with aqueous saturated sodium chloride, dried over anhydrous sodium sulfate and concentrated, then recrystallized from a methanol/water system to obtain the intermediate compound.
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.